molecular formula C10H15F3N4O B3014611 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-38-1

4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B3014611
CAS RN: 2101198-38-1
M. Wt: 264.252
InChI Key: GBWBBMYTJKXBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators, which are known to regulate energy metabolism and cellular homeostasis.

Scientific Research Applications

4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.

Mechanism of Action

4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of energy metabolism and cellular homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and regulates cellular processes such as glucose uptake, fatty acid oxidation, and protein synthesis. This compound activates AMPK by binding to the γ subunit of the enzyme, which leads to conformational changes that increase its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of cancer cell growth and survival, and protection against oxidative stress and inflammation. This compound has also been shown to increase mitochondrial biogenesis and improve mitochondrial function, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for AMPK activation, its ability to bypass upstream signaling pathways, and its ability to activate AMPK in a dose-dependent manner. However, this compound also has limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide research, including the development of more potent and selective AMPK activators, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions, starting with the reaction between 4,4,4-trifluoro-3-oxobutanoyl chloride and isobutylamine to form 4-amino-N-isobutyl-1-(2,2,2-trifluoroacetyl)-1H-pyrazole-3-carboxamide. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound.

properties

IUPAC Name

4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-6(2)3-15-9(18)8-7(14)4-17(16-8)5-10(11,12)13/h4,6H,3,5,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWBBMYTJKXBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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